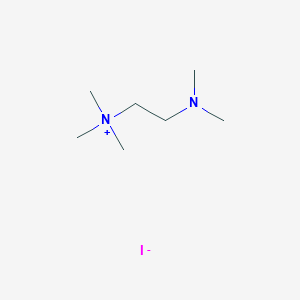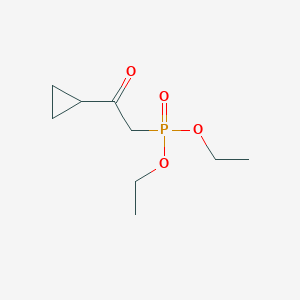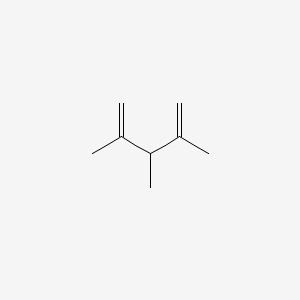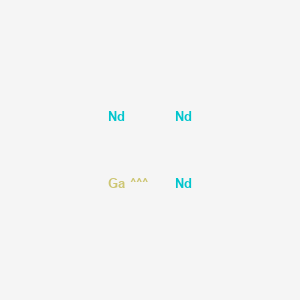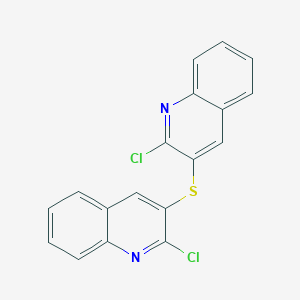
Quinoline, 3,3'-thiobis[2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 3,3’-thiobis[2-chloro-] is a compound that belongs to the quinoline family, which are aromatic compounds consisting of a benzene ring fused with a pyridine heterocyclic system . This compound is known for its unique structure, which includes a thiobis linkage and chloro substituents, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3,3’-thiobis[2-chloro-], often involves classical methods such as the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilide with a Vilsmeier reagent prepared from thionyl chloride or phosphorus oxychloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Applied in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in the functional groups attached.
Quinolone: Another quinoline derivative known for its antibacterial properties.
Uniqueness
Quinoline, 3,3’-thiobis[2-chloro-] is unique due to its thiobis linkage and chloro substituents, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
68844-43-9 |
|---|---|
Molekularformel |
C18H10Cl2N2S |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H |
InChI-Schlüssel |
RFKCKWRWLQHLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)
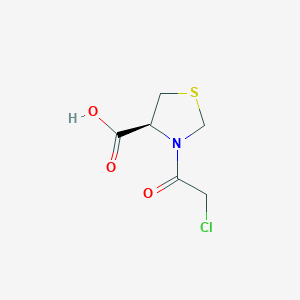
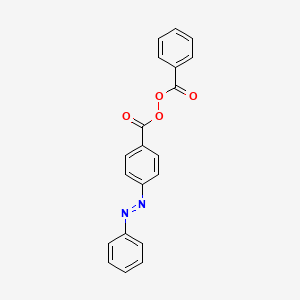
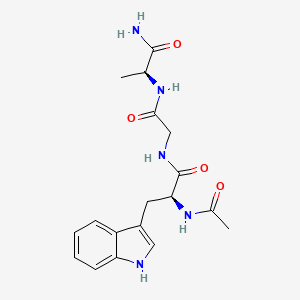

![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
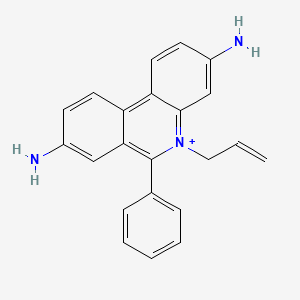
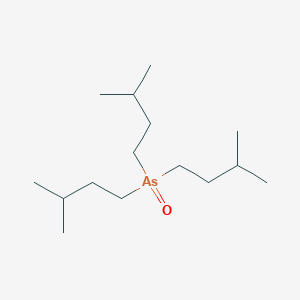
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
